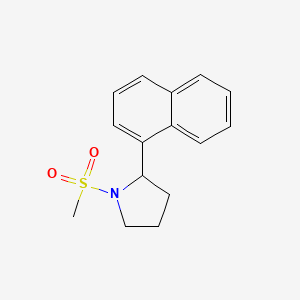
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide, also known as DPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPB is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research fields.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide varies depending on the specific research application. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide acts as an inhibitor of the TRPC6 ion channel, which is involved in calcium signaling in neurons. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide induces apoptosis in cancer cells, potentially through the activation of the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific research application. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit calcium signaling in neurons, which can affect neuronal excitability and synaptic plasticity. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit DNA repair, which can lead to increased sensitivity to DNA-damaging agents. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to induce apoptosis in cancer cells, which can inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide in lab experiments is its selectivity for specific targets, such as the TRPC6 ion channel or poly(ADP-ribose) polymerase. This can allow researchers to study the effects of inhibiting these targets without affecting other cellular processes. However, one limitation of using N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide is its potential toxicity, which can limit its use in certain experimental systems.
Direcciones Futuras
There are a number of potential future directions for research on N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide. One area of interest is the development of more selective inhibitors of the TRPC6 ion channel, which could have therapeutic applications in a range of neurological disorders. Another area of interest is the development of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide derivatives with improved pharmacokinetic properties, which could increase their potential as anticancer agents. Additionally, further studies are needed to investigate the potential toxicity of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide and its derivatives, in order to determine their safety for use in humans.
Métodos De Síntesis
The synthesis of N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide involves the condensation of 3,5-dimethyl-1-propan-2-ylpyrazole with benzoyl chloride in the presence of a base catalyst. The resulting product is then purified using column chromatography to yield pure N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide.
Aplicaciones Científicas De Investigación
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to act as a potent and selective inhibitor of the TRPC6 ion channel, which is involved in calcium signaling in neurons. In pharmacology, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase, which is involved in DNA repair and has been implicated in a range of diseases, including cancer. In cancer research, N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide has been shown to have anticancer properties, including the ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)18-12(4)14(11(3)17-18)16-15(19)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYALWTSFFBVATK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7531071.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl-(4-chloro-1H-pyrrol-2-yl)methanone](/img/structure/B7531078.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-propan-2-yloxyacetamide](/img/structure/B7531085.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7531093.png)

![N-[3-(4-ethylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide](/img/structure/B7531115.png)
![3-[4-(2-Methoxy-5-methylphenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7531118.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B7531121.png)




![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)